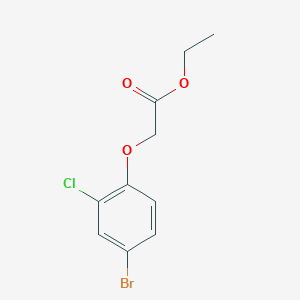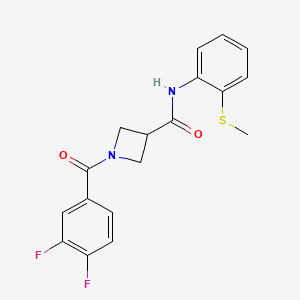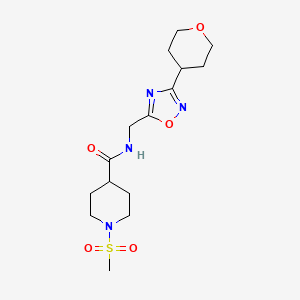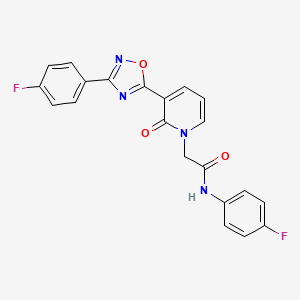![molecular formula C30H29ClN6O3 B2684850 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902965-09-7](/img/no-structure.png)
4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a novel 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one . It is part of a class of compounds that have shown potential in H1-antihistaminic activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the structure of a related compound was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these types of compounds typically involve the reaction with an amine . The Structure-Activity Relationship (SAR) analysis showed that compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, a related compound was characterized by its melting point, IR spectrum, NMR spectrum, and mass spectrum .Aplicaciones Científicas De Investigación
Quality Control and Antimalarial Potential
Developing quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, including this compound, has been a focus area, particularly for their potential as antimalarial agents. Danylchenko et al. (2018) aimed to develop quality control methods considering various indicators like solubility, identification, and assay by potentiometric titration, highlighting the compound's promise for further in-depth studies in antimalarial research (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Antimicrobial Activities
Research on the antimicrobial activities of derivatives related to 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been conducted. Bektaş et al. (2007) synthesized novel derivatives and screened them for antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking and Inhibitory Activity
Wu et al. (2022) conducted a study focusing on the synthesis, structural properties, and molecular docking of a derivative closely related to the compound . Their research suggested favorable interaction between the synthesized compound and SHP2 protein, a target for cancer therapy. The study highlights the compound's potential in inhibiting SHP2 protein, suggesting its application in developing cancer therapeutics (Wu, Zheng, Ye, Guo, Liao, Yang, Zhao, Liao, Chai, & Zhou, 2022).
Antihistaminic Agents
The search for new H1-antihistaminic agents has led to the synthesis and testing of derivatives of 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Alagarsamy et al. (2009) synthesized a series of 1-substituted derivatives and found that some compounds significantly protected animals from histamine-induced bronchospasm, pointing towards the potential use of these derivatives as H1-antihistaminic agents (Alagarsamy, Sharma, Parthiban, Singh, Murugan, & Solomon, 2009).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential H1-antihistaminic activity , as well as investigation of its potential antibacterial activity . Additionally, further studies could be conducted to fully elucidate its mechanism of action and to optimize its synthesis protocol .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 2-chlorobenzyl chloride with 3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid to form the intermediate 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoyl}piperazine. This intermediate is then reacted with 5-amino-3-(3-methoxyphenyl)-1,2,4-triazole and 2-cyanobenzoyl chloride to form the final product.", "Starting Materials": [ "2-chlorobenzyl chloride", "3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid", "5-amino-3-(3-methoxyphenyl)-1,2,4-triazole", "2-cyanobenzoyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-chlorobenzyl chloride with 3-(4-(3-methoxyphenyl)piperazin-1-yl)propanoic acid in the presence of a base such as triethylamine to form the intermediate 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoyl}piperazine.", "Step 2: Reaction of the intermediate with 5-amino-3-(3-methoxyphenyl)-1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the intermediate 4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.", "Step 3: Reaction of the intermediate with 2-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the final product '4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one'." ] } | |
Número CAS |
902965-09-7 |
Fórmula molecular |
C30H29ClN6O3 |
Peso molecular |
557.05 |
Nombre IUPAC |
4-[(2-chlorophenyl)methyl]-1-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C30H29ClN6O3/c1-40-23-9-6-8-22(19-23)34-15-17-35(18-16-34)28(38)14-13-27-32-33-30-36(20-21-7-2-4-11-25(21)31)29(39)24-10-3-5-12-26(24)37(27)30/h2-12,19H,13-18,20H2,1H3 |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-methoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2684767.png)
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684768.png)





![N-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2684779.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)



